Stroke is a leading cause of death and disability worldwide. A significant complication of stroke is pneumonia, which can arise from inhaling regurgitated stomach content. Research suggests Metoclopramide, by preventing nausea and vomiting, might reduce the risk of pneumonia after stroke. The MAPS-2 trial is currently investigating this possibility. This large-scale study aims to confirm if Metoclopramide treatment can effectively reduce pneumonia, improve neurological outcomes, and enhance survival rates in stroke patients. The trial also evaluates the cost-effectiveness of this approach [National Health Service (NHS) - UK, ].
Metoclopramide is a substituted benzamide derivative primarily utilized as an antiemetic and gastroprokinetic agent. Its chemical formula is , and it is known for its ability to enhance gastric motility and reduce nausea and vomiting. The compound acts by antagonizing dopamine D2 receptors in the central nervous system, particularly in the chemoreceptor trigger zone, which plays a crucial role in the vomiting reflex .
Metoclopramide's primary mechanism of action involves its antagonistic effect on dopamine receptors, particularly D2 receptors, in the gut and central nervous system []. By blocking dopamine signaling, Metoclopramide stimulates the muscles of the stomach and intestines, promoting faster emptying of stomach contents and reducing nausea and vomiting. Additionally, it may act centrally in the brainstem to suppress the vomiting reflex [].
Metoclopramide is generally well-tolerated at recommended doses, but side effects like drowsiness, restlessness, and movement disorders can occur []. Long-term use carries a risk of tardive dyskinesia, a movement disorder characterized by involuntary muscle movements. Due to this risk, Metoclopramide is typically prescribed for short-term use only [].
Metoclopramide is not flammable [].
No significant reactivity hazards are reported for Metoclopramide [].
The biological activity of metoclopramide is multifaceted:
Metoclopramide can be synthesized through several methods involving the reaction of 4-amino-5-chloro-2-methoxybenzamide with diethylaminoethyl chloride. This process typically involves:
Metoclopramide has a variety of clinical applications:
Metoclopramide interacts with various drugs, which can affect its efficacy and safety profile. Notable interactions include:
Metoclopramide shares structural similarities with several other compounds used for gastrointestinal disorders. Here are some notable comparisons:
| Compound | Structure Similarity | Mechanism of Action | Unique Characteristics |
|---|---|---|---|
| Cisapride | Benzamide derivative | 5-HT4 receptor agonist | More selective for serotonin receptors |
| Domperidone | Benzamide derivative | Dopamine D2 receptor antagonist | Limited central nervous system penetration |
| Ondansetron | Indole derivative | Selective serotonin 5-HT3 receptor antagonist | Primarily used for chemotherapy-induced nausea |
| Prochlorperazine | Phenothiazine | Dopamine D2 receptor antagonist | Primarily an antipsychotic with antiemetic properties |
Metoclopramide's unique profile lies in its dual action as both a prokinetic agent and an antiemetic, making it particularly effective for conditions involving delayed gastric emptying along with nausea .
Metoclopramide exhibits significant polymorphic diversity in both its free base and hydrochloride salt forms, with distinct crystalline structures that influence its physicochemical properties and pharmaceutical applications [1] [2] [3].
The free base form of metoclopramide demonstrates enantiotropic polymorphism with two distinct crystalline forms. Form I represents the thermodynamically stable polymorph at room temperature, maintaining its stability under normal storage conditions [2] [3]. Form II constitutes the metastable polymorph that undergoes rapid transformation to Form I at approximately 125°C, with the reverse process requiring approximately one month at room temperature [2] [3]. This transformation behavior indicates the energetically favorable nature of Form I, which exhibits more extensive intermolecular interactions through enhanced hydrogen bonding utilization and more ordered crystal packing arrangements [4].
The structural relationship between these polymorphs demonstrates that Form II exhibits approximately 1.5 times higher intrinsic dissolution rate compared to Form I, attributed to its higher relative energy state and less efficient crystal packing [4]. This dissolution rate difference has significant implications for pharmaceutical formulation strategies, as the metastable form potentially offers enhanced bioavailability characteristics.
Metoclopramide hydrochloride manifests in multiple crystalline modifications, including the commercially significant monohydrate form and various anhydrous polymorphs [5] [2] [6]. The monohydrate form crystallizes in the monoclinic space group P21/n with unit cell dimensions of a = 12.105(5) Å, b = 8.538(5) Å, c = 17.080(5) Å, and β = 98.063(5)° [6]. This hydrated form exhibits exceptional stability, demonstrating resistance to dehydration both in solid state and melt conditions [2] [3].
The anhydrous hydrochloride forms display monotropic polymorphism, wherein Form I (melting point 187°C) represents the stable polymorph and Form II (melting point 155°C) constitutes the metastable variant [2] [3]. Form I crystallizes directly from the melt of Form II rather than through reversible solid-solid transitions, indicating the thermodynamic preference for the stable anhydrous modification [2].
The monohydrate form undergoes complex thermal transformations involving sequential dehydration, amorphization, and recrystallization processes [7]. Differential scanning calorimetry combined with Fourier-transform infrared microspectroscopy reveals that dehydration initiates beyond 77°C, followed by rapid amorphous transformation evidenced by broad infrared bands, and subsequent recrystallization beginning at 148°C [7]. This thermal behavior demonstrates the critical role of water molecules in stabilizing the crystal structure through hydrogen bonding networks.
Structural analysis indicates that dehydration induces major structural rearrangements, emphasizing the fundamental importance of water in maintaining the monohydrate crystal architecture [5]. The lack of strong hydrogen bonds and less efficient packing in anhydrous forms contributes to their propensity for hydration under high humidity conditions [5].
Metoclopramide hydrochloride demonstrates significant pH-dependent solubility variations that reflect its ionization behavior and molecular interactions in aqueous media [8] [9] [10]. At pH 5.5, the compound exhibits maximum aqueous solubility of approximately 5.553 mg/mL, decreasing progressively to 3.363 mg/mL at pH 6.8 and 1.367 mg/mL at pH 7.4 [9]. This pH-dependent solubility profile correlates with the compound's pKa value of 9.71, indicating predominant protonation under physiological conditions [11].
The solubility behavior in pure water at 25°C reaches 51.61 mg/mL, classifying metoclopramide hydrochloride as very soluble according to pharmacopeial standards [10]. This high aqueous solubility facilitates pharmaceutical formulation development and ensures adequate dissolution characteristics for oral and parenteral preparations.
Comprehensive solubility studies across temperature ranges from 298.15 K to 338.15 K demonstrate positive temperature coefficients for metoclopramide hydrochloride in various green solvents [10]. The solubility hierarchy at 298.15 K follows the order: ethylene glycol (134.93 mg/mL) > water (51.61 mg/mL) > Transcutol (48.17 mg/mL) > propylene glycol (45.57 mg/mL) > polyethylene glycol-400 (41.89 mg/mL) > ethanol (32.88 mg/mL) [10].
The Apelblat equation successfully correlates experimental solubility data with correlation coefficients ranging from 0.993 to 0.998 and root-mean-square deviations between 0.063 and 0.569 × 10⁻³ [10]. This mathematical modeling enables accurate prediction of solubility behavior under varying thermal conditions, supporting pharmaceutical process development and quality control procedures.
Multiple experimental determinations of metoclopramide's partition coefficients reveal considerable variability depending on methodology and conditions employed [12] [13] [14] [15]. Literature reports indicate log P (octanol/water) values ranging from 2.618 to 2.667, while experimental determinations yield lower values between 1.4 and 1.99 [13] [14] [15]. The log D value at physiological pH 7.4 measures 0.46, reflecting the ionized nature of the compound under biological conditions [11] [14].
The n-octanol/phosphate buffer partition coefficient determination yields a value of 1.8, falling within the desirable range for pharmaceutical applications [13]. This moderate lipophilicity indicates balanced hydrophilic and lipophilic characteristics, supporting both aqueous solubility and membrane permeation properties essential for therapeutic efficacy.
The comprehensive solubility and permeability data classify metoclopramide hydrochloride as a BCS Class 3 compound, characterized by high solubility and low permeability [16]. This classification influences regulatory considerations for bioequivalence studies and formulation strategies, emphasizing the importance of dissolution testing and permeation enhancement techniques.
The pioneering industrial synthesis developed by Yamanouchi Pharmaceutical represents a significant advancement in metoclopramide manufacturing, eliminating the need for amino group protection during synthetic transformations [17] [18]. This methodology initiates with p-aminosalicylic acid methylation using dimethyl sulfate in potassium hydroxide/acetone medium, achieving 89% yield of methyl 4-amino-2-methoxybenzoate [17].
The subsequent selective chlorination step employs iodobenzene dichloride in organic solvents (acetone, tetrahydrofuran, acetonitrile, or chloroform) at temperatures below room temperature, yielding 77% of methyl 4-amino-5-chloro-2-methoxybenzoate [17]. This chlorination methodology demonstrates remarkable selectivity for the 5-position, contrasting with conventional chlorine gas treatments that produce multiple isomeric products and require amino group protection [17].
The final condensation utilizes the innovative phosphazo method, wherein N,N-diethylethylenediamine undergoes activation with phosphorus trichloride before reacting with 4-amino-5-chloro-2-methoxybenzoic acid [17]. This approach achieves 80-90% yields while avoiding the difficulties associated with acid chloride preparation and amino group protection strategies [17].
Recent synthetic improvements focus on optimizing the condensation step through solvent selection and reaction condition modification [19]. The enhanced methodology employs isopropanol as the condensation solvent, enabling reaction completion at reduced temperatures (60-65°C) compared to previous protocols requiring 95-100°C [19]. This temperature reduction offers significant advantages for industrial implementation, including energy conservation and reduced side reaction formation.
The optimized procedure achieves remarkable 96% overall yield while utilizing reduced excess amine quantities, supporting atom economy principles and cost-effective manufacturing [19]. The reaction involves methyl 4-(N-acetyl amino)-5-chloro-2-methoxybenzoate condensation with N,N-diethylethylenediamine in isopropanol/acetic acid medium, followed by sodium hydroxide treatment and steam distillation for amine recovery [19].
The conversion of metoclopramide base to its pharmaceutically acceptable hydrochloride salt employs refined precipitation techniques that eliminate gaseous hydrogen chloride requirements [19] [16]. The optimized protocol dissolves metoclopramide base in methanol containing minimal water, followed by hydrochloric acid addition to achieve pH 5.5-5.9 [19].
Acetone addition initiates selective precipitation of the monohydrate hydrochloride salt, which undergoes filtration and acetone washing to yield 93% of purified material [19]. This methodology ensures consistent hydration state formation while maintaining pharmaceutical purity standards required for therapeutic applications.
The manufacturing process incorporates activated charcoal treatment for impurity removal and pH-controlled precipitation to optimize crystal habit and particle size distribution [19] [16]. Quality control procedures verify compliance with United States Pharmacopeia and British Pharmacopoeia specifications, ensuring batch-to-batch consistency and regulatory compliance [19].
Industrial implementation requires careful consideration of reaction kinetics, heat transfer limitations, and solvent recovery systems for economic viability [20]. The manufacturing protocols demonstrate scalability from laboratory synthesis to commercial production while maintaining yield efficiency and product quality standards [20].
Environmental considerations favor green solvent utilization and waste stream minimization through solvent recycling and byproduct recovery systems [20]. The optimized synthetic routes support sustainable manufacturing practices while meeting pharmaceutical industry requirements for cost-effectiveness and quality assurance [20].
| Table 1: Crystalline Structure and Polymorphism of Metoclopramide | ||||||
|---|---|---|---|---|---|---|
| Form | Space Group | Unit Cell Parameters | Melting Point (°C) | Stability | Density (g/cm³) | Relationship |
| Form I (base) | Monoclinic | Not fully determined | 147 | Stable at RT | ~1.35 | Enantiotropic |
| Form II (base) | Unknown | Not fully determined | ~125 (transition) | Metastable, converts to Form I | Unknown | Enantiotropic |
| Monohydrate HCl | P21/n | a=12.105(5)Å, b=8.538(5)Å, c=17.080(5)Å, β=98.063(5)° | 182.5-184 | Stable | 1.235-1.346 | Hydrated form |
| Anhydrate HCl Form I | Unknown | Not determined | 187 | Stable anhydrous form | Unknown | Monotropic |
| Anhydrate HCl Form II | Unknown | Not determined | 155 | Metastable anhydrous form | Unknown | Monotropic |
| Table 2: Solubility Profile of Metoclopramide Hydrochloride | |||
|---|---|---|---|
| Solvent/Condition | Solubility (mg/mL) | Classification | Temperature Effect |
| Water (pH ~7, 25°C) | 51.61 | Very soluble | Increases with temperature |
| Water (pH 5.5) | 5.553 | Freely soluble | Temperature dependent |
| Water (pH 6.8) | 3.363 | Freely soluble | Temperature dependent |
| Water (pH 7.4) | 1.367 | Soluble | Temperature dependent |
| Ethanol (25°C) | 32.88 | Freely soluble | Increases with temperature |
| Ethylene glycol (25°C) | 134.93 | Freely soluble | Increases with temperature |
| Propylene glycol (25°C) | 45.57 | Freely soluble | Increases with temperature |
| PEG-400 (25°C) | 41.89 | Soluble | Increases with temperature |
| Transcutol (25°C) | 48.17 | Freely soluble | Increases with temperature |
| Table 3: Partition Coefficients and Lipophilicity Parameters | ||||
|---|---|---|---|---|
| Measurement | Value | Method/Condition | Temperature (°C) | Reference Type |
| Log P (octanol/water) | 2.618-2.667 | Literature values | 25 | Multiple sources |
| Log P (experimental) | 1.4-1.99 | Experimental determination | 25 | Laboratory measurement |
| Log D (pH 7.4) | 0.46 | pH adjusted value | 25 | Physiological conditions |
| Partition coefficient (n-octanol/phosphate buffer) | 1.8 | Phosphate buffer system | 25 | Standard method |
| Calculated Log P | 2.76 | Computational prediction | 25 | Theoretical calculation |
| Table 4: Industrial Synthesis Protocols and Yields | |||||
|---|---|---|---|---|---|
| Pathway | Key Steps | Yield (%) | Temperature (°C) | Advantages | Solvents Used |
| Yamanouchi Method (1971) | PAS methylation → chlorination → condensation | 89 (methylation), 77 (chlorination), 85 (condensation) | RT, 0°C, 90-100°C | No amino protection needed | Acetone, THF, pyridine |
| Improved Condensation (2011) | Acetyl protection → condensation → deprotection | 96 (overall) | 60-65 | High yield, low temperature | Isopropanol, acetic acid |
| Phosphazo Method | PCl₃ activation → condensation | 80-90 | 0-5°C, 90-100°C | Direct condensation, high yield | Pyridine, chloroform |
| Direct Condensation | Ester-amine condensation | ~70 | Variable | Simple procedure | Various organic solvents |
| Hydrochloride Formation | HCl precipitation | 93 | 0°C | High purity, no gaseous HCl | Methanol, acetone |
Irritant;Health Hazard